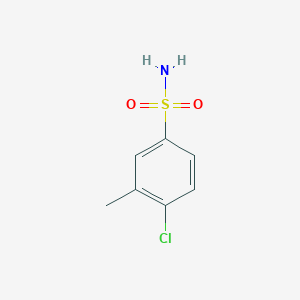

4-Chloro-3-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXKYHVXYMZWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280488 | |

| Record name | 6-Chloro-m-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-25-9 | |

| Record name | NSC17133 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-m-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

General Approaches to Sulfonamide Synthesis

The foundational methods for constructing the sulfonamide linkage involve the reaction of sulfonyl chlorides with amines or the sulfonylation of aromatic systems. These techniques are widely employed due to their reliability and the accessibility of starting materials.

Sulfonylation Reactions of Aromatic Systems

Aromatic sulfonation is a classic electrophilic aromatic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group (-SO₃H). wikipedia.org This is a crucial first step in a two-step process to arrive at aryl sulfonamides. The reaction typically involves heating the aromatic compound with sulfuric acid. wikipedia.orgkhanacademy.org To drive the reaction to completion, dehydrating agents like thionyl chloride can be added to remove the water formed during the reaction. wikipedia.orgnjit.edu Chlorosulfonic acid is another effective reagent for direct sulfonation. wikipedia.org

For the specific synthesis of 4-Chloro-3-methylbenzenesulfonamide, the starting material would be 4-chloro-3-methyltoluene. The sulfonation of this substrate would lead to 4-chloro-3-methylbenzenesulfonic acid. This intermediate is then converted to the corresponding sulfonyl chloride, typically by treatment with thionyl chloride or phosphorus pentachloride. This sulfonyl chloride can then be reacted with ammonia (B1221849) or an appropriate amine to yield the final sulfonamide product. The reversibility of sulfonation under certain conditions can be a useful tool for directing subsequent reactions. wikipedia.orgmasterorganicchemistry.com

A variety of reagents and conditions have been explored for aromatic sulfonation, including the use of fluorosulfonic acid, salts of chlorosulfonic acid, and oleum. njit.edu Microwave irradiation has also been shown to facilitate the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, offering good functional group tolerance and high yields. organic-chemistry.org

Amidation and Coupling Reactions of Sulfonyl Chlorides with Amines

The most common and direct method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netlibretexts.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.net The choice of base and solvent can influence the reaction's efficiency.

In the context of this compound, the key intermediate, 4-chloro-3-methylbenzenesulfonyl chloride, would be reacted with ammonia or an ammonium (B1175870) salt. The reaction of 4-chlorobenzenesulfonylchloride with m-toluidine (B57737), followed by recrystallization, is a documented method for producing a related compound, 4-chloro-N-(3-methylphenyl)benzenesulfonamide. nih.gov Similarly, reacting 4-chlorobenzenesulfonamide (B1664158) with m-methyl benzoic acid in the presence of phosphorus oxychloride has been used to synthesize 4-Chloro-N-(3-methylbenzoyl)-benzenesulfonamide monohydrate. nih.gov

The scope of this reaction is broad, accommodating a wide variety of amines, including anilines and amino acid derivatives. organic-chemistry.org Microwave-assisted synthesis has been shown to be effective for the sulfonylation of various amines, including substituted anilines, aliphatic, and heterocyclic amines, often without the need for a base or catalyst. rsc.org The reaction of benzenesulfonyl chloride with substituted anilines is a highly efficient reaction that proceeds to completion. researchgate.net

Recent advancements have focused on developing milder and more efficient catalytic systems for this transformation. For instance, indium metal has been used as a catalyst for the sulfonylation of amines, showing good generality for various substrates, including less nucleophilic and sterically hindered anilines. researchgate.net Copper-catalyzed arylation of sulfonamides in water under ligand-free conditions offers a green and efficient alternative. organic-chemistry.org

| Catalyst/Reagent | Amine Substrate | Conditions | Yield | Reference |

| None (Microwave) | Aniline | Microwave irradiation | 97% | rsc.org |

| Indium | Less nucleophilic anilines | Acetonitrile (B52724), room temperature | Excellent | researchgate.net |

| Cupric Oxide | Various amines | - | Excellent | researchgate.net |

| Palladium | Arylboronic acids | Mild conditions | - | researchgate.net |

| Copper(I) | Primary sulfonamides | One-pot, with iodination | - | thieme-connect.com |

| None | Amines | Water | - | researchgate.net |

| Cyanuric chloride | Amines | Room temperature | Good to excellent | organic-chemistry.org |

Oxidative Coupling and Metal-Catalyzed Syntheses

More advanced synthetic strategies for sulfonamides involve oxidative coupling reactions and various metal-catalyzed processes. These methods often provide access to sulfonamides from readily available starting materials under milder conditions and with greater functional group tolerance. rsc.orgacs.org

A novel approach to forming C-N bonds involves the iron-catalyzed oxidative α-amination of ketones with sulfonamides. organic-chemistry.orgscite.aiacs.orgresearchgate.net This method allows for the direct coupling of ketones with free sulfonamides without the need for pre-functionalization of either substrate. organic-chemistry.orgacs.org The reaction typically employs iron halide salts and a quinone-based oxidant. organic-chemistry.orgacs.org This methodology has been shown to be effective for the α-amination of benzyl (B1604629) ketones with a variety of primary and secondary sulfonamides, with yields ranging from 55% to 88%. scite.airesearchgate.net Mechanistic studies suggest that the reaction proceeds through the rate-limiting electron transfer from an iron enolate to an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net

| Iron Catalyst | Oxidant | Substrates | Yield | Reference |

| Iron(III) bromide | DDQ | Deoxybenzoin-derived substrates | 55-88% | organic-chemistry.orgscite.ai |

| Iron halide salts | Quinone-based oxidants | Benzyl ketones, primary/secondary sulfonamides | - | acs.org |

Ruthenium catalysts have been employed in the intermolecular coupling of alkynes with alkenyl sulfonamides. nih.gov This strategy, based on allylic C(sp³)–H activation, allows for the diastereoselective construction of bicyclic sultams in a single step. nih.gov Cationic cyclopentadienyl (B1206354) Ru(II) catalysts are also effective in promoting mild intermolecular alkyne-alkene couplings in aqueous and biologically relevant media. rsc.orgrsc.org These reactions exhibit high regioselectivity and are tolerant of various functional groups. rsc.org Furthermore, ruthenium catalysts have been utilized for the N-alkylation of amines and sulfonamides using a "borrowing hydrogen" methodology, where alcohols serve as the alkylating agents. nih.gov

| Ruthenium Catalyst | Reactants | Product | Key Feature | Reference |

| [Ru(p-cymene)Cl₂]₂ with dppf or DPEphos | Primary/secondary amines and alcohols | N-alkylated amines/sulfonamides | Borrowing hydrogen methodology | nih.gov |

| Cationic cyclopentadienyl Ru(II) | Alkenes and alkynes | Dienes | High regioselectivity in aqueous media | rsc.orgrsc.org |

| Ruthenium(II) | Alkenyl sulfonamides and alkynes | Bicyclic sultams | Diastereoselective C(sp³)–H activation | nih.gov |

Cobalt-catalyzed reactions have emerged as a powerful tool for C-H amination. researchgate.net Cobalt(II) complexes of D₂-symmetric chiral amidoporphyrins can effectively activate both arylsulfonyl and alkylsulfonyl azides for enantioselective radical 1,5-C–H amination to construct 5-membered cyclic sulfonamides. researchgate.net This method is chemoselective for allylic C-H bonds and compatible with heteroaryl groups. researchgate.net Furthermore, cobalt catalysts have been used for the aminoquinoline-directed carbonylation of sulfonamide sp² C-H bonds to synthesize saccharin (B28170) derivatives. rsc.org An environmentally friendly approach involves electrochemical C-H amination using cobalt catalysis, which avoids stoichiometric metal oxidants and can be performed under ambient conditions. nih.gov More recently, a cobalt-catalyzed enantioselective C–H/N–H annulation of aryl sulfonamides with allenes and alkynes has been developed, providing access to C–N axially chiral sultams with high enantioselectivity. rsc.orgnih.gov

| Cobalt System | Reaction Type | Substrates | Key Feature | Reference |

| Cobalt(II) complexes of chiral amidoporphyrins | Enantioselective radical 1,5-C–H amination | Arylsulfonyl and alkylsulfonyl azides | Construction of 5-membered cyclic sulfonamides | researchgate.net |

| Cobalt catalyst with aminoquinoline directing group | sp² C–H bond carbonylation | Sulfonamides | Synthesis of saccharin derivatives | rsc.org |

| Electrochemical cobalt catalysis | C-H amination | - | Avoids stoichiometric metal oxidants | nih.gov |

| Cobalt/Salox system | Enantioselective C–H/N–H annulation | Aryl sulfonamides with allenes or alkynes | Access to C–N axially chiral sultams | rsc.orgnih.gov |

Copper and Visible Light-Induced Azides and S(O)2–H Coupling

A novel and efficient method for the construction of benzenesulfonamide (B165840) derivatives involves the dual copper and visible light-catalyzed coupling of phenylsulfinic acid derivatives and aryl azides. mdpi.comdntb.gov.uanih.gov This S(O)2–N coupling reaction proceeds under redox-neutral conditions, offering a distinct mechanistic pathway from traditional nucleophilic substitution reactions. mdpi.comdntb.gov.uanih.gov The process utilizes visible light to induce the formation of a triplet nitrene from the aryl azide, which then couples with a sulfonyl radical generated in situ. mdpi.comdntb.gov.uanih.gov

The optimization of this reaction has shown that the choice of copper catalyst and solvent significantly impacts the yield. For instance, using CuCN as the copper source and acetonitrile (CH3CN) as the solvent with Ir(ppy)3 as a photocatalyst can lead to product yields as high as 91%. mdpi.com This method is considered green and economical, providing access to a diverse range of structurally varied benzenesulfinamide (B100797) derivatives under mild conditions. mdpi.comdntb.gov.ua

Sulfur Dioxide Insertion Strategies

The insertion of sulfur dioxide (SO2) into chemical bonds is an increasingly important strategy for synthesizing sulfonyl-containing compounds, including sulfonamides. ethernet.edu.etbioengineer.org This approach is attractive due to the abundance and low cost of SO2, which can be used directly or from stable surrogates. ethernet.edu.etmorressier.com

One such strategy involves the direct insertion of SO2 into the carbon-nitrogen (C–N) bonds of primary amines to form primary sulfonamides. bioengineer.org This method circumvents the need for pre-activation of the starting materials, which is often a limitation in traditional sulfonamide syntheses. bioengineer.org The reaction can be facilitated by specialized reagents, such as anomeric amides, that alter the reactivity of the nitrogen atom. bioengineer.orgchemrxiv.org This approach is also adaptable for high-throughput experimentation, allowing for the rapid generation of sulfonamide libraries. bioengineer.orgchemrxiv.org

Another innovative approach is the copper-catalyzed three-component reaction of arylboronic acids, nitroarenes, and potassium metabisulfite (B1197395) (a source of SO2). rsc.org This reaction proceeds smoothly to produce a variety of sulfonamides in good to excellent yields and tolerates a wide range of functional groups. rsc.org The proposed mechanism suggests the formation of an arylsulfinate intermediate, with the key step being the copper-assisted interaction between the nitroarene and the arylsulfinate. rsc.org

Mechanochemical Synthesis Approaches for Sulfonamides

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a sustainable and often solvent-free alternative for the synthesis of sulfonamides. rsc.orgrsc.org A notable mechanochemical method is the three-component palladium-catalyzed aminosulfonylation reaction. rsc.orgrsc.org This reaction couples an amine, potassium metabisulfite (K2S2O5) as an SO2 source, and an aryl bromide or aromatic carboxylic acid. rsc.orgrsc.org

This strategy is advantageous as it accommodates both primary and secondary aliphatic and aromatic amines, providing a direct route to a wide array of sulfonamides. rsc.orgrsc.org The method has demonstrated a broad tolerance for various functional groups and structural patterns and has been successfully scaled up to gram quantities. rsc.orgrsc.org

Direct Coupling of Nitro Compounds and Thiols

A novel and atom-economical strategy for sulfonamide synthesis involves the direct coupling of nitro compounds and thiols. acs.orgchemistryviews.org This method is driven by photoexcitation and avoids the pre-synthesis of amines and sulfonyl chlorides, which are the typical starting materials. acs.orgchemistryviews.org The reaction proceeds via the direct photoexcitation of the nitroarene, which then facilitates the transfer of oxygen atoms from the nitro group to the thiol. acs.orgchemistryviews.org

The reaction is typically carried out in a solvent like acetone (B3395972) under blue LED or UV light and does not require a photocatalyst. chemistryviews.org This process yields sulfonamides in moderate to good yields. chemistryviews.org The proposed mechanism begins with the photoexcited nitroarene acting as an oxidant, reacting with the thiol to form a nitrosoarene, which is then converted to the final sulfonamide product. chemistryviews.org

Targeted Synthesis of this compound and its Analogues

The synthesis of the specific compound this compound and its related structures can be achieved through established and targeted synthetic routes.

Routes via Substituted Benzenesulfonyl Chlorides

A primary and traditional method for synthesizing sulfonamides is the reaction of a substituted benzenesulfonyl chloride with an amine. researchgate.net For the target molecule, this would involve the use of 4-chloro-3-methylbenzenesulfonyl chloride. sigmaaldrich.com The synthesis of this key intermediate can be achieved through the chlorosulfonation of the corresponding substituted benzene (B151609), in this case, 2-chlorotoluene.

The preparation of benzenesulfonyl chlorides, in general, can be accomplished through several methods, including the reaction of sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org Another common method is the reaction of the aromatic compound with chlorosulfonic acid. google.com For instance, 4-chloro-3-nitrobenzenesulfonyl chloride can be prepared by reacting o-chloro-nitrobenzene with chlorosulfonic acid. google.comresearchgate.net The resulting sulfonyl chloride can then be reacted with an appropriate amine to yield the desired sulfonamide.

The reaction of 4-methylbenzenesulfonyl chloride with a primary amine, for example, yields the corresponding 4-methylbenzenesulfonamide. nsf.gov This principle can be directly applied to the synthesis of this compound by starting with 4-chloro-3-methylbenzenesulfonyl chloride and reacting it with ammonia or a primary amine.

Derivatization Strategies on the Sulfonamide Moiety

Once a primary sulfonamide is formed, further derivatization on the sulfonamide nitrogen is a common strategy to create analogues with diverse properties. nih.gov For example, N-alkylation or N-arylation of the sulfonamide can be performed.

A two-step synthetic process can be employed where a primary sulfonamide is first generated, followed by benzylation to afford N-benzyl-4-methylbenzenesulfonamides. nsf.gov This benzylation can proceed via an SN1-like mechanism, where a stable benzylic carbocation is generated from benzyl bromide and reacts with the weakly nucleophilic sulfonamide. nsf.gov

Functionalization of Aromatic Ring Systems in this compound Analogues

The functionalization of the aromatic rings in analogues of this compound is a key strategy for creating diverse molecular architectures. The reactivity of the two aromatic rings—the sulfonyl-bearing ring and the aniline-derived ring—differs, offering opportunities for selective modifications.

In the synthesis of related compounds, such as 4-chloro-N-(phenyl)-benzenesulfonamide, the molecule is noted to be twisted at the sulfur atom. nih.gov The sulfonyl and anilino benzene rings are significantly tilted relative to each other, with a dihedral angle of 84.7 (1)° in one analogue. nih.gov This inherent twist influences the accessibility of the aromatic rings to incoming reagents.

Further derivatization is a common strategy. For instance, sulfanilamide (B372717) can be reacted with 2-bromopropionyl bromide to form a bromo-substituted intermediate. nih.gov This intermediate is then treated with various secondary amines to generate novel sulfonamide derivatives. nih.gov This two-step process highlights a common pathway for functionalizing the molecule via the sulfonamide nitrogen.

The synthesis of benzenesulfonamide-bearing imidazole (B134444) derivatives showcases another functionalization approach. Starting from 3-aminobenzenesulfonamide, reaction with α-haloketones yields key intermediates that are then cyclized with potassium thiocyanate (B1210189) to form imidazole-2-thiol compounds. mdpi.com This demonstrates the construction of a heterocyclic ring system appended to the benzenesulfonamide core.

Reaction Conditions and Optimization in Synthetic Protocols

The efficiency and outcome of benzenesulfonamide synthesis are highly dependent on the careful control of reaction parameters. Solvent choice, temperature, and the selection of catalysts and reagents are critical for maximizing yield and purity.

Solvent Effects and Temperature Control

Solvents play a multifaceted role in the synthesis of benzenesulfonamides, influencing reactant solubility, reaction rates, and even the crystalline form of the product. The synthesis of 4-chloro-N-(3-methylphenyl)benzenesulfonamide involves an initial chlorosulfonation of chlorobenzene (B131634) in chloroform (B151607) at 0°C. nih.gov This low temperature is crucial to control the exothermic reaction and prevent side product formation. The subsequent reaction with m-toluidine is performed by boiling for a short period, followed by cooling to room temperature before precipitation in ice-cold water. nih.govnih.gov

For purification, recrystallization from dilute ethanol (B145695) is a common method to obtain a product with a constant melting point. nih.govnih.gov In the purification of other sulfonamides, like sulfathiazole, a propanol-water mixture (containing 15-40% water) is used. google.com The mixture is heated to near boiling to achieve complete dissolution, followed by controlled cooling to 0°C to induce crystallization of the desired particle size. google.com The use of aqueous two-phase systems and water-miscible organic solvents like methanol (B129727) and acetonitrile are also employed in extraction and purification protocols. mdpi.com

Temperature is a critical parameter for controlling reaction selectivity and preventing decomposition. Heating is often required to drive the reaction to completion, but prolonged heating or excessively high temperatures can lead to the formation of colored impurities. google.com For instance, in the synthesis of 4-chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide, the reaction mixture is boiled for ten minutes, indicating a need for thermal energy to overcome the activation barrier. nih.gov Conversely, cooling is essential during workup and purification to maximize the recovery of the crystalline product. nih.govgoogle.com

Purification and Isolation Techniques for Sulfonamides

The isolation and purification of sulfonamides are crucial steps to ensure the final product meets the required standards of purity. Common techniques include filtration, washing, and recrystallization.

Following the synthesis of 4-chloro-N-(3-methylphenyl)benzenesulfonamide, the crude product is precipitated by pouring the reaction mixture into ice-cold water. nih.govnih.gov The solid is then collected by suction filtration and washed thoroughly with cold water to remove water-soluble impurities. nih.govnih.gov

Recrystallization is a powerful technique for purifying solid compounds. For many benzenesulfonamide derivatives, dilute ethanol is an effective solvent for recrystallization, yielding a product with a sharp, constant melting point. nih.govnih.gov The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing the solution to cool slowly, which promotes the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. google.com

For more complex mixtures or trace-level analysis, chromatographic techniques are employed. High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of sulfonamides. researchgate.netoup.com Supercritical fluid chromatography (SFC) offers an alternative, using carbon dioxide modified with solvents like methanol for separation on silica (B1680970) or amino-bonded columns. researchgate.net Solid-phase extraction (SPE) is a common sample preparation technique used prior to chromatographic analysis to remove matrix interferences and concentrate the analytes. researchgate.netresearchgate.net

Mechanistic Investigations of Reactions Involving Benzenesulfonamides

Understanding the reaction mechanisms is fundamental to controlling and improving synthetic routes. For reactions involving benzenesulfonamides, both ionic and radical pathways have been investigated.

Radical-Mediated Pathways and Sulfonyl Radical Intermediates

While the classic formation of sulfonamides from sulfonyl chlorides and amines is an ionic process, there is growing interest in radical-mediated reactions involving sulfonyl groups. Sulfonyl radicals are key intermediates in a variety of synthetic transformations. acs.orgorganic-chemistry.org

These radicals can be generated through several methods, including photoredox catalysis. For instance, iridium photoredox catalysts can activate sulfone tetrazoles, leading to the formation of sulfonyl radical intermediates that can then be trapped by electron-deficient olefins. acs.org This approach allows for the formation of new carbon-sulfur bonds under mild conditions.

Copper-catalyzed reactions employing N-fluorobenzenesulfonimide (NFSI) as an oxidant also proceed through radical pathways. nih.govrsc.org In these reactions, an N-centered radical is proposed to be the species that promotes hydrogen-atom transfer (HAT) from a C-H bond, generating a carbon-centered radical. nih.gov This radical can then undergo various functionalization reactions. Computational and experimental studies have been used to probe the energetics of different radical functionalization pathways, including radical-polar crossover, reductive elimination from a copper(III) intermediate, and direct addition to a copper-bound nucleophile. nih.govrsc.org

The generation of sulfonyl radicals from sources like sulfonyl azides and their subsequent reaction with alkenes provides a pathway to various sulfone-containing compounds. organic-chemistry.org Mechanistic investigations, often combining experimental data with density functional theory (DFT) calculations, are crucial for elucidating the complex steps involved in these radical-relay and radical-coupling reactions. nih.govnih.gov

Cyclization and Rearrangement Mechanisms in Sulfonamide Chemistry

The structural framework of sulfonamides lends itself to a variety of intramolecular cyclization and rearrangement reactions, often yielding novel molecular architectures. While specific examples involving this compound are not extensively documented in publicly available literature, the behavior of analogous sulfonamides provides a strong basis for understanding its potential reactivity. Two of the most significant rearrangement reactions in this context are the Smiles rearrangement and the Hofmann rearrangement.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from a heteroatom to a nucleophilic center. organic-chemistry.orgthermofisher.com In the context of sulfonamides, this typically involves the migration of the aryl group (in this case, the 4-chloro-3-methylphenyl group) from the sulfonamide nitrogen to an oxygen, sulfur, or carbon nucleophile within the same molecule. The reaction is generally facilitated by electron-withdrawing groups on the migrating aryl ring, which activate it towards nucleophilic attack. rsc.orgresearchgate.net A radical version of the Smiles rearrangement has also been reported, expanding the scope of this transformation. rsc.orgresearchgate.netresearchgate.net

The Hofmann rearrangement , on the other hand, involves the conversion of a primary amide to a primary amine with one fewer carbon atom. thermofisher.comwikipedia.orgtcichemicals.com This reaction proceeds through an isocyanate intermediate, which is formed by treating the amide with bromine and a strong base. masterorganicchemistry.com While classically applied to carboxamides, analogous rearrangements can occur with sulfonamide derivatives under specific conditions. For instance, the treatment of a sulfonamide with a suitable oxidizing agent can lead to the formation of a reactive nitrene-like species, which can then undergo rearrangement. Modifications of the Hofmann rearrangement have been developed using various reagents, including sodium hypochlorite (B82951) and hypervalent iodine reagents, to broaden its applicability to sensitive substrates. thermofisher.com

Nucleophilic Substitution and Addition Processes

Nucleophilic substitution is a cornerstone of sulfonamide synthesis. The most common method for the preparation of sulfonamides like this compound involves the reaction of the corresponding sulfonyl chloride with an amine.

The key precursor, 4-chloro-3-methylbenzenesulfonyl chloride , can be synthesized via the chlorination of 4-methylbenzenesulfonyl chloride. chemicalbook.com This sulfonyl chloride is a reactive electrophile, and its sulfur atom is susceptible to attack by a wide range of nucleophiles.

The primary reaction is the nucleophilic substitution at the sulfonyl sulfur, where an amine acts as the nucleophile, displacing the chloride leaving group to form the S-N bond of the sulfonamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The general mechanism is analogous to nucleophilic acyl substitution. libretexts.org

The reactivity of the amine nucleophile and the steric and electronic properties of both the amine and the sulfonyl chloride influence the reaction rate and yield. The general scheme for this widely used synthetic route is presented below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Chloro-3-methylbenzenesulfonyl chloride | Primary or Secondary Amine | N-substituted-4-chloro-3-methylbenzenesulfonamide | Nucleophilic Substitution |

This versatile reaction allows for the synthesis of a vast library of N-substituted this compound derivatives by simply varying the amine component.

Photo-driven Oxygen Atom Transfer in Sulfonamide Synthesis

Recent advancements in photochemistry have opened up new avenues for sulfonamide synthesis. One particularly innovative approach involves the direct coupling of nitroarenes and thiols via a photodriven oxygen atom transfer mechanism. acs.org This method offers a more atom- and redox-economical alternative to traditional methods that rely on pre-functionalized starting materials like sulfonyl chlorides. acs.org

In this process, the nitroarene is photoexcited, leading to a series of steps that culminate in the transfer of oxygen atoms from the nitro group to the sulfur atom of the thiol, ultimately forming the sulfonamide linkage. acs.org

A plausible, though not yet experimentally verified, photochemical synthesis of this compound could be envisioned starting from 4-chloro-3-methylnitrobenzene and a suitable thiol. The proposed reaction is depicted in the following table:

| Proposed Reactant 1 | Proposed Reactant 2 | Hypothetical Product | Reaction Type |

| 4-Chloro-3-methylnitrobenzene | Thiol (e.g., Thiophenol) | This compound | Photo-driven Oxygen Atom Transfer |

This photochemical strategy represents a significant departure from classical synthetic routes and highlights the potential for developing more sustainable and efficient methods for the synthesis of sulfonamides.

Advanced Characterization Techniques in Benzenesulfonamide Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable in modern chemistry for elucidating the intricate details of molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques such as vibrational, magnetic resonance, and electronic spectroscopy provide a wealth of information regarding functional groups, atomic connectivity, and electronic environments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its chemical environment. For 4-Chloro-3-methylbenzenesulfonamide, the spectra would be dominated by vibrations from the sulfonamide group (-SO₂NH₂), the substituted benzene (B151609) ring, and the methyl group.

The key expected vibrational frequencies are:

N-H Vibrations : The sulfonamide N-H group typically shows symmetric and asymmetric stretching vibrations.

S=O Vibrations : The sulfonyl group (S=O) exhibits strong and characteristic asymmetric and symmetric stretching bands. These are often found in the regions of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively.

Aromatic Ring Vibrations : The benzene ring gives rise to several characteristic bands, including C-H stretching above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-Cl Vibration : The carbon-chlorine bond has a characteristic stretching frequency, typically observed in the 850-550 cm⁻¹ range. researchgate.net

Methyl Group Vibrations : The C-H bonds of the methyl group will have their own symmetric and asymmetric stretching and bending modes.

Based on data from related compounds like 4-chlorobenzenesulfonamide (B1664158) and 4-chloro-3-methylphenol (B1668792), the following table summarizes the expected vibrational assignments. chemicalbook.comnih.govresearchgate.net

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (sulfonamide) | 3350 - 3250 | Asymmetric & Symmetric Stretch |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Methyl C-H | 2980 - 2870 | Asymmetric & Symmetric Stretch |

| C=C (aromatic) | 1600 - 1450 | Stretch |

| S=O (sulfonyl) | 1350 - 1300 & 1160 - 1150 | Asymmetric & Symmetric Stretch |

| C-Cl | 850 - 550 | Stretch |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Architecture Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton of the molecule.

For this compound, the ¹H NMR spectrum is predicted to show:

Aromatic Protons : Three signals in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern would lead to a singlet, a doublet, and another doublet, with coupling constants reflecting their ortho and meta relationships.

Sulfonamide Protons : A broad singlet for the two NH₂ protons, the chemical shift of which can be concentration and solvent-dependent.

Methyl Protons : A sharp singlet around δ 2.4 ppm corresponding to the three protons of the methyl group.

The ¹³C NMR spectrum would display signals for all seven unique carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents (-Cl, -CH₃, -SO₂NH₂). Carbons directly attached to the electron-withdrawing chloro and sulfonyl groups would be shifted downfield, while the methyl-substituted carbon would appear at a characteristic upfield position for an aromatic ring.

The following table presents predicted NMR data based on the analysis of similar structures such as 4-chloro-N-phenylbenzenesulfonamide. chemicalbook.comnih.govrsc.org

| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity (¹H NMR) |

| ¹H | ~7.0-8.0 | m (Aromatic) |

| ¹H | ~5.0-7.0 (variable) | br s (NH₂) |

| ¹H | ~2.4 | s (CH₃) |

| ¹³C | ~140-120 | (Aromatic) |

| ¹³C | ~20 | (CH₃) |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores. The benzene ring in this compound acts as the principal chromophore. The substituents on the ring—chloro, methyl, and sulfonamide groups—act as auxochromes, modifying the absorption maxima (λ_max) and intensity. It is expected that the molecule would exhibit strong absorption bands in the UV region, typically between 200 and 300 nm, corresponding to the π → π* transitions of the substituted aromatic system. Specific experimental data for this compound is not prevalent in the reviewed literature, but the spectrum would be characteristic of a substituted benzene derivative. nih.gov

Mass Spectrometry Techniques (HRMS, LC-MS) for Molecular Weight and Purity

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for assessing purity and identifying components in a mixture. nih.govnih.gov

For this compound, HRMS would confirm its molecular formula, C₇H₈ClNO₂S. The expected fragmentation pattern in a mass spectrum would involve the loss of small molecules like SO₂ and cleavage of the aryl-sulfur bond. Analysis of the parent compound, 4-chlorobenzenesulfonamide, shows major fragments corresponding to the chlorophenyl cation and further fragments. nih.gov LC-MS analysis would produce a chromatogram with a primary peak corresponding to the title compound, and its retention time and mass spectrum would serve as identifiers. frontiersin.orgfda.gov

| Property | Data |

| Molecular Formula | C₇H₈ClNO₂S |

| Molecular Weight (Nominal) | 205 g/mol |

| Exact Mass | 204.99643 Da |

| Expected Key Fragments (m/z) | [M-SO₂]⁺, [C₆H₅Cl]⁺ |

Crystallographic Characterization for Solid-State Structure

To understand the precise three-dimensional arrangement of atoms and the intermolecular interactions in the solid state, crystallographic techniques are employed.

Single Crystal X-ray Diffraction Analysis of Benzenesulfonamide (B165840) Compounds

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. While a crystal structure for this compound itself is not available in the surveyed literature, extensive studies on closely related compounds, such as 4-Chloro-N-(3-methylphenyl)benzenesulfonamide and 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate, provide excellent models for its expected solid-state conformation. nih.govnih.govresearchgate.net

These studies reveal that benzenesulfonamide molecules often adopt a twisted conformation around the S-N bond. The analysis typically includes determination of the crystal system, space group, unit cell dimensions, and key torsional angles. In the crystal lattice, molecules are often linked by hydrogen bonds involving the sulfonamide N-H protons and sulfonyl oxygen atoms, forming complex one-, two-, or three-dimensional networks. nih.gov

The table below presents crystallographic data for a closely related compound, illustrating the type of detailed structural information obtained from an SCXRD study. nih.gov

| Parameter | 4-Chloro-N-(3-methylphenyl)benzenesulfonamide nih.gov |

| Chemical Formula | C₁₃H₁₂ClNO₂S |

| Molar Mass | 281.75 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.202 (1) |

| b (Å) | 14.561 (1) |

| c (Å) | 13.271 (1) |

| β (°) ** | 97.292 (9) |

| Volume (ų) | 2722.2 (3) |

| Z | 8 |

| C—SO₂—NH—C Torsion Angle (°) ** | -57.6 (2) |

| Dihedral Angle between rings (°) | 84.7 (1) |

Lack of Specific Research Data for this compound Prevents Detailed Analysis

A comprehensive review of available scientific literature reveals a significant lack of specific experimental and computational research data for the compound this compound. While numerous studies have been conducted on structurally similar benzenesulfonamide derivatives, such as isomers and compounds with different substitution patterns, a dedicated analysis of this compound itself is not present in the accessible literature. This absence of specific data precludes the generation of a detailed article covering the advanced characterization and computational chemistry of this particular compound.

Research into related compounds provides a general context for the methodologies that would be employed for such an analysis. For instance, studies on molecules like 4-Chloro-N-(3-methylphenyl)benzenesulfonamide and 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate utilize single-crystal X-ray diffraction to determine molecular geometry, conformation, and intermolecular interactions. nih.govnih.govresearchgate.net However, these findings are specific to the studied molecules and cannot be extrapolated to this compound due to the subtle but significant influence of substituent placement on the crystal structure.

Similarly, while powder X-ray diffraction is a common technique for the structural characterization of crystalline solids, providing information on phase identification and lattice parameters, no specific powder diffraction data for this compound has been published. libretexts.orgwikipedia.orgresearchgate.net

In the realm of computational chemistry, Density Functional Theory (DFT) is a powerful tool for investigating geometric and vibrational properties, as well as performing electronic structure analyses like Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) analysis. researchgate.netnih.govdergipark.org.tr These computational studies are frequently performed on various sulfonamide derivatives to complement experimental findings. nih.govnih.govijcce.ac.irmdpi.com For example, vibrational analyses of related compounds like 4-chloro-3-methylphenol have been conducted, but these results are not transferable to the sulfonamide . ias.ac.inorientjchem.orgresearchgate.net

The strict requirement to focus solely on this compound cannot be met without foundational crystallographic and computational data. The creation of scientifically accurate content for the requested sections—Determination of Molecular Geometry and Conformation, Analysis of Intermolecular Interactions and Crystal Packing, Powder X-ray Diffraction Applications, and specific DFT studies—is contingent upon research that has not yet been made publicly available.

Therefore, until specific studies on this compound are conducted and published, a detailed and accurate article as per the specified outline cannot be generated.

Computational Chemistry Approaches

Density Functional Theory (DFT) Studies

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It provides a guide to the molecule's reactivity towards charged reactants by identifying electron-rich and electron-deficient regions. uni-muenchen.denih.gov The MEP is calculated by determining the force exerted on a positive test charge (like a proton) at various points in the vicinity of the molecule, which is generated by the molecule's own electron and nuclear charge cloud. uni-muenchen.de

The resulting potential values are then mapped onto a surface, typically the molecule's electron density surface, using a color-coded scheme. uni-muenchen.deresearchgate.net This visualization allows for the intuitive prediction of sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Interpreting the MEP Map: The colors on an MEP map represent different electrostatic potential values, indicating the nature of various regions of the molecule. researchgate.net

| Color | Potential | Interpretation | Predicted Reactivity |

| Red | Most Negative | High electron density, strong negative potential. | Site for electrophilic attack. researchgate.net |

| Orange/Yellow | Negative to Neutral | Moderate electron density. | Potential site for electrophilic interaction. |

| Green | Neutral | Zero potential, balanced charge. | Unlikely to be a primary reactive site. |

| Blue | Positive | Electron-deficient, positive potential. | Site for nucleophilic attack. researchgate.net |

| Dark Blue | Most Positive | High electron deficiency, strong positive potential. | Strongest site for nucleophilic attack. |

For this compound, an MEP analysis would predict the most negative regions (red) to be localized around the highly electronegative oxygen atoms of the sulfonyl group (−SO₂) and the chlorine atom. researchgate.net These sites represent the most probable locations for electrophilic attack. Conversely, the most positive regions (blue) would be expected around the hydrogen atom of the sulfonamide group (−NH−), making it a likely site for nucleophilic attack. researchgate.net This analysis is fundamental for understanding intermolecular interactions, such as hydrogen bonding, which significantly influences the compound's crystal structure and properties. nih.gov

Molecular Dynamics and Simulation Methodologies

Molecular dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic "evolution" of the molecular system, revealing information about its conformational flexibility and intermolecular interactions. youtube.comnih.gov

The process for simulating a small organic molecule like this compound typically involves several key steps:

Structure Preparation : An accurate 3D structure of the molecule is obtained, often from crystallographic data or drawn using molecular modeling software. bioinformaticsreview.com

Force Field Selection : A suitable force field (e.g., CHARMM, AMBER) is chosen to define the potential energy of the system. bioinformaticsreview.com The force field consists of parameters that describe bond lengths, angles, and van der Waals and electrostatic interactions.

Topology Generation : A topology file is created, which describes the connectivity of atoms, bond types, charges, and other parameters required by the force field. youtube.com

Solvation : The molecule is placed in a simulation box, which is then filled with solvent molecules (e.g., water) to mimic physiological or experimental conditions. bioinformaticsreview.com

Energy Minimization : The system's energy is minimized to relax any steric clashes or unfavorable geometries before starting the dynamic simulation. youtube.com

Equilibration and Production MD : The system is gradually heated to the desired temperature and equilibrated under constant pressure. Following equilibration, the production MD run is performed for a set period, during which trajectory data (atomic positions, velocities, and energies) are saved. youtube.comyoutube.com

For this compound, MD simulations could be employed to study its conformational landscape, the stability of different rotational isomers (rotamers), and its interaction with biological macromolecules or solvent environments. nih.gov Such simulations are crucial for understanding how the molecule might bind to a receptor or how it behaves in different phases, complementing experimental characterization. nih.govnih.gov

In Silico Predictions for Chemical Reactivity and Metabolic Stability

In silico methods are computational approaches used to predict the properties of molecules, including their chemical reactivity and metabolic fate, without the need for laboratory experiments. researchgate.netnih.gov

Chemical Reactivity: A molecule's chemical reactivity can be predicted using quantum chemical calculations, which are also the basis for MEP mapping. researchgate.net By analyzing the electronic structure, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most likely sites for oxidation and reduction. The MEP map directly visualizes the regions susceptible to electrophilic (negative potential) and nucleophilic (positive potential) attack, providing a clear and predictive tool for chemical reactions. researchgate.netresearchgate.net For this compound, the sulfonamide oxygen atoms and the chlorine atom are predicted to be primary sites for electrophilic interaction, while the amide hydrogen is a key site for nucleophilic interaction.

Metabolic Stability: Predicting a compound's metabolic stability is a critical step in drug discovery, as it determines the substance's half-life and persistence in a biological system. acs.org In silico tools can predict which parts of a molecule are most likely to be metabolized by enzymes, particularly the cytochrome P450 (CYP) family.

These prediction tools analyze the molecule's structure to identify "metabolic soft spots"—atoms or functional groups that are sterically accessible and electronically susceptible to enzymatic modification, such as hydroxylation, oxidation, or demethylation. For a compound like this compound, potential sites of metabolism would include:

| Potential Metabolic Site | Type of Reaction | Rationale |

| Methyl Group (-CH₃) | Oxidation/Hydroxylation | Benzylic positions are often susceptible to oxidation by CYP enzymes. |

| Aromatic Ring | Hydroxylation | CYP enzymes can introduce hydroxyl groups onto the benzene rings. |

| N-H Bond | Dealkylation/Oxidation | The sulfonamide nitrogen can be a site for various metabolic transformations. |

In silico screening of sulfonamide derivatives has shown that substitutions on the aromatic rings can significantly influence binding affinities to enzymes and, consequently, their biological activity and metabolic profile. researchgate.netnih.gov These predictive studies help guide the synthesis of more stable and effective compounds by modifying potential metabolic weak points. acs.org

Applications and Emerging Research Areas of 4 Chloro 3 Methylbenzenesulfonamide

Role as a Chemical Intermediate in Complex Organic Synthesis

The sulfonamide moiety (-SO₂NH₂) and the substituted aromatic ring provide multiple reactive sites, allowing 4-Chloro-3-methylbenzenesulfonamide to serve as a foundational element in the construction of more complex molecular architectures.

The compound is an important intermediate for creating a variety of heterocyclic structures, which are central to medicinal chemistry. The sulfonamide group can be readily derivatized to facilitate cyclization reactions. For instance, related chlorobenzenesulfonamides are used to synthesize novel series of 4-chloro-2-mercaptobenzenesulfonamide derivatives, which may incorporate thiophene, aminophenol, or aminothiophenol moieties. nih.gov Research has demonstrated the synthesis of new sulfonamide derivatives that link an imine group to five or seven-membered heterocycles, which have been evaluated for biological activity. rsc.org The core structure is also related to N-(3-Chloro-phen-yl)-4-methyl-benzene-sulfonamide, where the dihedral angle between the two benzene (B151609) rings is a key structural characteristic. nih.gov

A prominent example of its utility is in the synthesis of Indapamide, a complex indole-containing molecule. The process involves reacting a derivative, 4-chloro-3-sulphamoylbenzoyl chloride, with 1-amino-2,3-dihydro-2-methylindole to form the final heterocyclic product. google.com

Table 1: Examples of Heterocyclic Systems Derived from Related Sulfonamides

| Precursor Type | Reagents | Heterocyclic Scaffold | Reference |

| 4-chloro-3-sulphamoylbenzoyl chloride | 1-amino-2,3-dihydro-2-methylindole | Dihydro-indolyl-benzamide | google.com |

| N-(benzenesulfonyl)cyanamide potassium salts | Hydrazinecarbodithioic acid esters | Thiophene, Triazole derivatives | nih.gov |

| Benzenesulfonamide (B165840) derivatives | Various amines/hydrazides | Imine-linked heterocycles | rsc.org |

Beyond single heterocyclic rings, this compound derivatives are instrumental in building polycyclic systems, which consist of multiple fused rings. The synthesis of Indapamide serves as a clear illustration, where a benzamide (B126) structure is fused with a dihydroindole ring system, creating a polycyclic molecule with significant pharmacological value. google.com The process involves the formation of an amide bond between the 4-chloro-3-sulfamoylbenzoyl chloride and the amino group of the pre-formed dihydroindole, directly yielding the complex polycyclic architecture. google.com

The basic scaffold of this compound can be chemically modified to produce advanced molecules with specific, high-value functions. These derivatization reactions often target the nitrogen atom of the sulfonamide group.

N-Acylation: The sulfonamide can be acylated to form N-acylsulfonamides. For example, 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide is synthesized by reacting 4-chlorobenzenesulfonamide (B1664158) with m-methyl benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov Such diaryl acylsulfonamides have been investigated for their potential as antitumor agents. nih.gov Similarly, related structures like N-acetyl-4-methyl-benzenesulfonamide can be efficiently synthesized from precursors like Chloramine-T and acetyl chloride. dergipark.org.tr

Synthesis of Pharmacological Agents: As previously noted, a key application is the synthesis of the antihypertensive drug Indapamide. google.com This process highlights the conversion of a relatively simple benzenesulfonamide derivative into a complex and potent pharmaceutical product.

Biologically Active Derivatives: Research has focused on creating novel derivatives with potential therapeutic applications. Series of 4-chloro-2-mercaptobenzenesulfonamides have been synthesized and screened for antibacterial activity, with some showing promising results against Gram-positive bacteria. nih.gov Furthermore, other new sulfonamide derivatives have been designed and synthesized as potential multitarget antidiabetic agents. rsc.org

Table 2: Functional Derivatives of Chloro-Methyl-Benzenesulfonamides

| Derivative Name | Type of Derivatization | Potential Application | Reference |

| Indapamide | Amide bond formation | Antihypertensive drug | google.com |

| 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide | N-Acylation | Antitumor agent research | nih.govresearchgate.net |

| Various 4-chloro-2-mercaptobenzenesulfonamides | Cyclization/Substitution | Antibacterial agents | nih.gov |

| Imine-linked sulfonamides | Imine formation | Antidiabetic agents | rsc.org |

Contributions to Materials Science

The structural rigidity and functional handles of this compound also suggest its potential use in the rational design of new materials, including polymers and coordination frameworks.

While direct polymerization of this compound is not widely documented, the use of structurally related sulfonamide monomers in polymer synthesis indicates a potential application area. For instance, poly(aryl ether sulfonamide)s have been successfully synthesized through nucleophilic aromatic substitution polymerization using 2,4-difluoro-N,N-dimethylbenzenesulfonamide as an activated monomer. researchgate.net This demonstrates that the sulfonamide group can serve as an activating group in polymerization reactions. Polyamides, another major class of polymers, are formed by the reaction of a diamine with a diacid or diacid chloride. youtube.comyoutube.com It is conceivable that a bifunctional derivative of this compound could act as a monomer in similar condensation polymerization processes to create novel sulfonamide-containing polymers.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes linked by organic molecules. The properties of MOFs are highly dependent on the geometry and functionality of these organic linkers. cd-bioparticles.net Research has shown that functionalizing linkers can significantly enhance the properties of MOFs, such as their gas uptake capabilities. mdpi.com

Theoretical and experimental studies have demonstrated that linkers containing sulfonate (–SO₃H) or other sulfur- and oxygen-rich functional groups can strongly interact with guest molecules, making them promising candidates for MOF modification. mdpi.com Given that this compound contains a sulfonamide group and a rigid phenyl backbone, it possesses the key features required to act as a potential organic linker in MOF synthesis. The synthesis of multivariate MOFs has shown that a wide variety of functionalized linkers can be incorporated into a single framework, suggesting that a linker based on this compound could be integrated to tailor pore environments. nih.gov The choice of organic linker and synthesis conditions, including the solvent, can also direct the formation of specific MOF phases or topologies. the-innovation.org Therefore, this compound could potentially serve not only as a structural component but also as a phase-directing agent in the synthesis of new, functional MOFs.

Functionalization and Modification Strategies

The sulfonamide group, while a cornerstone in many pharmaceuticals, has often been regarded as a terminal, synthetically inert functional group. However, recent advancements in synthetic chemistry are challenging this perception, providing innovative methods to modify and diversify sulfonamides at late stages of a synthetic sequence. These strategies are crucial for drug discovery, allowing for the rapid generation of analogues from a common, complex core structure like this compound.

Late-stage functionalization (LSF) offers a powerful approach to introduce chemical diversity into complex molecules, bypassing the need for lengthy de novo synthesis for each new derivative. Several modern protocols have been developed to activate the sulfonamide moiety for further reactions.

One prominent strategy involves the conversion of primary sulfonamides into versatile sulfonyl radical intermediates. ox.ac.ukacs.orgnih.gov A metal-free, photocatalytic approach can transform N-sulfonylimines, which are readily formed from primary sulfonamides, into these highly reactive sulfonyl radicals. acs.orgnih.gov These radicals can then participate in a variety of reactions, such as the hydrosulfonylation of alkenes, to forge new carbon-sulfur bonds and introduce novel functionalities. acs.org This method effectively unlocks underexplored reactivity pathways for sulfonamides, expanding their utility in creating diverse molecular scaffolds. acs.orgnih.gov

Another elegant approach leverages diazotization chemistry to achieve deaminative functionalization of primary sulfonamides. acs.org This protocol treats the primary sulfonamide with a diazotizing agent, such as tert-butyl nitrite, to form a diazonium intermediate. acs.org This intermediate can then undergo nucleophilic substitution to yield a range of valuable derivatives, including sulfonyl chlorides and sulfonates, without requiring pre-functionalization of the sulfonamide. acs.org The applicability of this method to complex, drug-like molecules underscores its potential for accelerating drug innovation. acs.orgchemrxiv.org

These methods, which convert the sulfonamide into reactive intermediates like sulfinates, sulfonyl radicals, or sulfonyl chlorides, reinvigorate the sulfonamide as a versatile synthetic handle rather than a simple endpoint. nih.govchemrxiv.org

Directly modifying carbon-hydrogen (C-H) bonds on the aromatic ring of benzenesulfonamides represents a highly efficient and atom-economical strategy for creating analogues. While specific studies focusing on the C-H activation of this compound are not prevalent, the principles have been demonstrated in related systems and represent a major frontier in synthetic chemistry.

The goal of selective C-H activation is to replace a hydrogen atom on the benzene ring with a new functional group in a controlled manner, avoiding the need for pre-installed activating groups. This approach is particularly valuable for late-stage diversification of drug candidates. Research into photocatalytic processes has shown that radical intermediates can be generated under mild conditions, which can then engage in reactions that modify the core structure. ox.ac.uknih.gov

While not strictly C-H activation, related strategies showcase the principle of selective bond activation on an aromatic ring. For instance, programmed, sequential cross-coupling reactions have been used to selectively activate different C-O bonds on a benzene ring, demonstrating that rational design can achieve high selectivity based on the inherent reactivity differences of various bonds. nih.gov Applying similar logic to the distinct C-H bonds on a substituted benzenesulfonamide ring is an active area of research. The development of catalysts and reaction conditions that can selectively target a specific C-H bond in the presence of others (e.g., ortho vs. meta to the sulfonamide group) is key to unlocking the full potential of this strategy for generating novel benzenesulfonamide derivatives.

Structure-Activity Relationship (SAR) Methodologies in Chemical Development

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. They involve systematically altering the chemical structure of a lead compound and assessing the impact of these changes on its biological activity or physical properties. For benzenesulfonamide-based compounds, SAR provides critical insights that guide the design of more potent, selective, and effective molecules.

The systematic modification of substituents on the benzenesulfonamide scaffold is a cornerstone of SAR studies. By varying the nature and position of groups on the aromatic ring, researchers can probe the interactions between the molecule and its biological target, leading to a detailed understanding of the chemical features required for activity. researchgate.net

For example, in the development of inhibitors for 12-lipoxygenase (12-LOX), an enzyme implicated in inflammatory diseases, researchers synthesized a series of 4-((benzyl)amino)benzenesulfonamide derivatives. acs.org They found that a hydroxyl group at the 2-position of the benzyl (B1604629) ring was essential for activity. While a 3-methoxy group was optimal, it could be replaced with a chloro group with comparable activity. acs.org Interestingly, placing a bromo or chloro group at the 4-position also maintained or slightly improved activity, whereas other substituents at the 3-, 5-, or 6-positions led to a drastic loss of potency. acs.org

Similarly, in the design of inhibitors for carbonic anhydrase (CA) isoforms, which are involved in diseases like cancer, SAR studies revealed the importance of specific substitution patterns for achieving isoform selectivity. nih.gov Studies showed that residues within a hydrophobic pocket of the enzyme's active site, particularly at positions 92 and 131, dictate the binding affinity of benzenesulfonamide-based inhibitors. nih.gov The "tail" portion of the inhibitor, which extends from the core benzenesulfonamide structure, can be systematically modified to modulate this interaction and achieve specificity for one CA isoform over another. nih.gov

The following table summarizes findings from various SAR studies on benzenesulfonamide analogues, illustrating how specific structural changes influence biological activity.

| Benzenesulfonamide Analogue | Target | Key Modification | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase (12-LOX) | Replacement of 3-methoxy with 3-chloro | Comparable activity (IC50 = 6.2 μM) | acs.org |

| 4-((2-Hydroxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase (12-LOX) | Addition of 4-bromo to the benzyl ring | ~2-fold improvement in activity (IC50 = 2.2 μM) | acs.org |

| 4-((2-Hydroxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase (12-LOX) | Addition of 3-methyl to the benzyl ring | Drastic loss of activity (IC50 > 40 μM) | acs.org |

| Fluorinated Benzenesulfonamides | Amyloid-β Aggregation | Specific ortho-para and meta-para double substitution | Slowed aggregation process by more than three-fold | nih.gov |

| Benzenesulfonamide derivatives | Carbonic Anhydrase I (hCA I) | Addition of 4-fluoro substituent to the tail | Most potent inhibitor in the series (KI = 24.6 nM) | mdpi.com |

| Benzenesulfonamide derivatives | Carbonic Anhydrase I (hCA I) | Addition of 2-hydroxy substituent to the tail | Medium potency (KI = 138.4 nM) | mdpi.com |

The knowledge gained from SAR studies is the foundation for rational molecular design and targeted synthesis. By understanding which structural features are critical for activity and selectivity, chemists can design new molecules with enhanced properties. This process is often aided by computational tools like molecular docking and molecular dynamics simulations. mdpi.com

For instance, after identifying that benzenesulfonamides inhibit carbonic anhydrases by coordinating to a zinc ion in the active site, researchers used X-ray crystallography to visualize the exact binding mode. nih.govmdpi.com These structural studies revealed a nearby hydrophobic pocket that could be exploited to enhance binding affinity and selectivity. nih.gov This insight led to the design of new inhibitors with "tailed" structures, where a carefully chosen chemical moiety is appended to the benzenesulfonamide core to fit snugly into this pocket. nih.govmdpi.com This targeted approach successfully produced compounds with nanomolar affinities and improved selectivity for cancer-associated CA isoforms over ubiquitously expressed ones. nih.gov

Similarly, in the design of new anticancer agents, molecular docking studies were used to predict how newly designed sulfonamide compounds would bind to target protein kinases. mdpi.comrsc.org These computational predictions, combined with SAR data from initial screening, guided the synthesis of compounds like EA-sulfonamides and indazole-sulfonamides. mdpi.com The subsequent experimental evaluation confirmed that compounds designed to have strong binding interactions in the docking models exhibited potent anticancer activity, validating the design strategy. mdpi.com This iterative cycle of SAR, computational modeling, targeted synthesis, and biological evaluation is a powerful paradigm for the modern development of functional chemical compounds. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Chloro-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of 4-chloro-3-methylaniline using sulfonyl chloride derivatives under controlled conditions. Key steps include:

- Reagent selection : Chlorosulfonic acid or substituted sulfonyl chlorides (e.g., 3-methylbenzenesulfonyl chloride) are common reagents.

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like over-sulfonation .

- Solvent choice : Dichloromethane or THF is preferred for solubility and inertness.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product .

Optimization : Monitor reaction progress via TLC or in-situ IR spectroscopy. Adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) to ensure complete conversion .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 219.6) and fragmentation patterns .

- HPLC : Use C18 columns with acetonitrile/water (60:40) mobile phase to assess purity (>98%) .

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve the molecular structure of this compound, and what software tools are essential?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Measure crystal parameters (e.g., orthorhombic system, space group Pna2₁) .

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters:

- Challenges : Address twinning or disorder in the methyl or sulfonamide groups via iterative refinement .

Advanced: How can computational methods like molecular docking and QSAR predict the bioactivity of this compound derivatives?

- Docking Studies :

- QSAR Modeling :

Advanced: How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

- Root-cause analysis :

- Validation protocols :

Advanced: What strategies elucidate the structure-activity relationship (SAR) of this compound in antimicrobial studies?

- Derivative synthesis : Modify the methyl or chloro substituents to assess electronic effects on bioactivity .

- Biological assays :

- Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains via MIC assays.

- Corrogate activity with logD values (optimal range: 1.5–2.5) .

- Mechanistic insights : Use fluorescence quenching to study interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.